![molecular formula C7H13NO B13452922 (5-Aminospiro[2.3]hexan-5-yl)methanol](/img/structure/B13452922.png)
(5-Aminospiro[2.3]hexan-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Aminospiro[2.3]hexan-5-yl)methanol: is a unique organic compound characterized by a spirocyclic structure. This compound features a spiro[2.3]hexane core with an amino group and a hydroxymethyl group attached to the same carbon atom. The spirocyclic structure imparts rigidity and unique chemical properties to the molecule, making it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Aminospiro[2.3]hexan-5-yl)methanol typically involves the reaction of spiro[2.3]hexane derivatives with appropriate reagents to introduce the amino and hydroxymethyl groups. One common method involves the reaction of spiro[2.3]hexane-5-carboxylic acid with ammonia or an amine, followed by reduction to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for yield, purity, and cost-effectiveness, often involving catalytic hydrogenation and other techniques to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: (5-Aminospiro[2.3]hexan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products:
Oxidation: Formation of spiro[2.3]hexane-5-carboxylic acid.
Reduction: Formation of spiro[2.3]hexane-5-amine.
Substitution: Formation of various spiro[2.3]hexane derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: (5-Aminospiro[2.3]hexan-5-yl)methanol is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential pharmaceutical applications .
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding in biochemical research .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of drugs targeting neurological disorders .
Industry: The compound is used in the synthesis of specialty chemicals and materials with unique properties, such as high thermal stability and rigidity .
Mecanismo De Acción
The mechanism by which (5-Aminospiro[2.3]hexan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- 5-Aminospiro[2.3]hexane-1-carboxylic acid
- 5-Aminospiro[2.3]hexane-1-phosphonic acid
- 1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid
- 1-Amino-5-(aminomethyl)spiro[2.3]hexane-1-carboxylic acid
Uniqueness: (5-Aminospiro[2.3]hexan-5-yl)methanol stands out due to its specific functional groups and spirocyclic structure, which confer unique chemical and biological properties. Its rigidity and ability to participate in diverse chemical reactions make it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
(5-aminospiro[2.3]hexan-5-yl)methanol |
InChI |
InChI=1S/C7H13NO/c8-7(5-9)3-6(4-7)1-2-6/h9H,1-5,8H2 |
Clave InChI |
HBQPBDMTDZOVTO-UHFFFAOYSA-N |
SMILES canónico |
C1CC12CC(C2)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


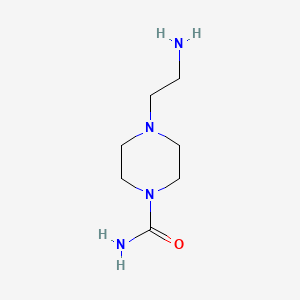

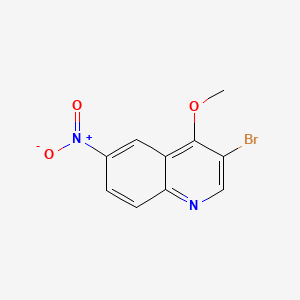


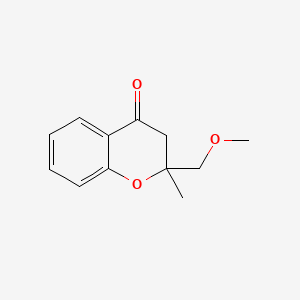
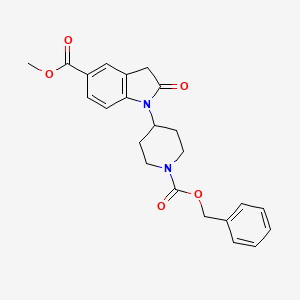

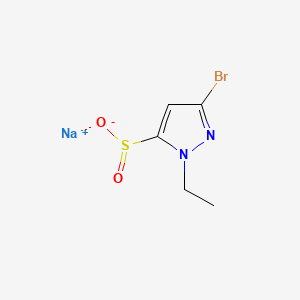
![2,6-Dioxaspiro[4.5]decane-9-carboxylicacid](/img/structure/B13452893.png)
![5-[(ethylamino)methyl]-1-methyl-1H-pyrazol-3-amine dihydrochloride](/img/structure/B13452898.png)
![2-{6-[2-(1,3-Oxazol-2-yl)ethyl]-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl}ethan-1-amine trihydrochloride](/img/structure/B13452905.png)
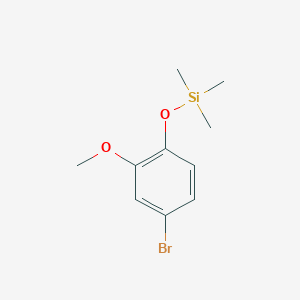
![[4-(Methoxymethyl)piperidin-4-yl]methanol](/img/structure/B13452910.png)
